molecular formula C18H22N4O4S B2523994 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 923173-49-3

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2523994
CAS No.: 923173-49-3
M. Wt: 390.46
InChI Key: FNVUFVMZMOYWDH-UHFFFAOYSA-N
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Description

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a cyclopropylcarbamoyl group, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, altering their activity. The cyclopropylcarbamoyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the cyclopropylcarbamoyl group and the methoxyphenylacetamide moiety offers additional sites for chemical modification, enhancing its versatility in various applications .

Properties

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-26-15-6-4-13(5-7-15)21-17(25)11-27-18-19-8-14(10-23)22(18)9-16(24)20-12-2-3-12/h4-8,12,23H,2-3,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVUFVMZMOYWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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